molecular formula C11H14BrNO2 B1265850 (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide CAS No. 142713-63-1

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

Cat. No.: B1265850
CAS No.: 142713-63-1
M. Wt: 272.14 g/mol
InChI Key: PUWQCNGWBKXWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromine atom, a methoxybenzyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the photochemical benzylic bromination using bromotrichloromethane (BrCCl₃) in continuous flow, which is compatible with electron-rich aromatic substrates . This method provides high yields and efficient production of the brominated intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxybenzyl group can be oxidized under specific conditions.

    Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxybenzyl group can undergo oxidation, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Similar in structure but lacks the amide group.

    4-Methoxybenzoyl chloride: Contains a carbonyl chloride group instead of an amide.

    N-(4-Methoxybenzyl)acetamide: Similar amide structure but without the bromine atom.

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQCNGWBKXWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931606
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142713-63-1
Record name Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.